Cas no 2059975-03-8 (2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride)

2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- CID 125453470
- 3-Pyridinesulfonyl fluoride, 2-fluoro-6-(2-furanyl)-
- 2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
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- MDL: MFCD30499871
- インチ: 1S/C9H5F2NO3S/c10-9-8(16(11,13)14)4-3-6(12-9)7-2-1-5-15-7/h1-5H
- InChIKey: WXXLQEOGFVBXFR-UHFFFAOYSA-N
- SMILES: C1(F)=NC(C2=CC=CO2)=CC=C1S(F)(=O)=O
じっけんとくせい
- 密度みつど: 1.480±0.06 g/cm3(Predicted)
- Boiling Point: 327.7±42.0 °C(Predicted)
- 酸度系数(pKa): -5.97±0.23(Predicted)
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-338579-0.1g |
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride |
2059975-03-8 | 95.0% | 0.1g |
$1131.0 | 2025-03-18 | |
Enamine | EN300-338579-0.25g |
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride |
2059975-03-8 | 95.0% | 0.25g |
$1183.0 | 2025-03-18 | |
Enamine | EN300-338579-10.0g |
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride |
2059975-03-8 | 95.0% | 10.0g |
$5528.0 | 2025-03-18 | |
Enamine | EN300-338579-1g |
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride |
2059975-03-8 | 1g |
$1286.0 | 2023-09-03 | ||
Enamine | EN300-338579-5g |
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride |
2059975-03-8 | 5g |
$3728.0 | 2023-09-03 | ||
Enamine | EN300-338579-1.0g |
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride |
2059975-03-8 | 95.0% | 1.0g |
$1286.0 | 2025-03-18 | |
Enamine | EN300-338579-5.0g |
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride |
2059975-03-8 | 95.0% | 5.0g |
$3728.0 | 2025-03-18 | |
Enamine | EN300-338579-10g |
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride |
2059975-03-8 | 10g |
$5528.0 | 2023-09-03 | ||
Enamine | EN300-338579-0.05g |
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride |
2059975-03-8 | 95.0% | 0.05g |
$1080.0 | 2025-03-18 | |
Enamine | EN300-338579-0.5g |
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride |
2059975-03-8 | 95.0% | 0.5g |
$1234.0 | 2025-03-18 |
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluorideに関する追加情報
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride (CAS No. 2059975-03-8): A Comprehensive Overview
The compound 2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride, identified by the CAS registry number 2059975-03-8, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonyl fluorides, which are known for their reactivity and versatility in synthetic chemistry. The structure of this molecule comprises a pyridine ring substituted with a fluoro group at position 2, a furan moiety at position 6, and a sulfonyl fluoride group at position 3. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of sulfonyl fluorides as intermediates in the synthesis of bioactive compounds. The presence of the sulfonyl fluoride group in 2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride makes it an attractive candidate for various nucleophilic substitution reactions. The furan ring, on the other hand, introduces electron-donating properties, which can influence the reactivity of the molecule in different reaction conditions. This combination of functional groups makes the compound a valuable building block in medicinal chemistry.
In terms of synthesis, 2-fluoro-6-(furan-2-yl)pyridine can be prepared through a variety of methods, including coupling reactions and Friedel-Crafts alkylation. The introduction of the sulfonyl fluoride group typically involves treatment with an appropriate sulfonyl chloride followed by fluorination. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yields.
The chemical stability of cas no 2059975-03-8 has been extensively studied under various conditions. It is known to be stable under normal storage conditions but exhibits reactivity under basic or nucleophilic conditions. This property is exploited in its use as an electrophilic reagent in organic synthesis. For instance, it can act as a sulfonating agent in the preparation of sulfonamides or sulfones, which are common motifs in drug molecules.
Recent research has also explored the application of 2-fluoro-6-(furan-2-yli)pyridine-sulfonyl fluoride in asymmetric synthesis. The furan ring provides an excellent platform for stereochemical control, enabling the formation of chiral centers with high enantioselectivity. This has opened new avenues for its use in the development of enantiomerically pure pharmaceuticals.
In addition to its synthetic applications, this compound has shown promise in materials science. The pyridine ring and sulfonyl fluoride group contribute to its ability to form coordination complexes with metal ions, making it a potential candidate for use in catalysis or as a ligand in coordination chemistry.
The environmental impact and safety profile of CAS No. 2059975-related compounds have also been subjects of recent research. Studies indicate that proper handling and disposal protocols are essential to minimize any adverse effects on the environment. Regulatory guidelines for such compounds emphasize the importance of adhering to best practices in chemical management.
In conclusion, 2-fluoro -6-furan -yli pyridin -sulfonyle fluoriyd, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across drug discovery, materials science, and catalysis, underscoring its significance as a valuable chemical entity.
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